普莫法明

描述

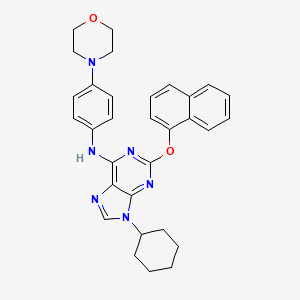

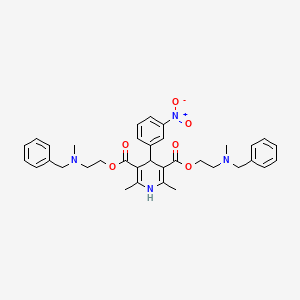

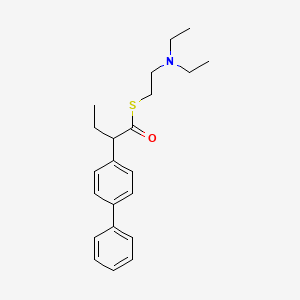

普莫法明是一种针对蛋白质 Smoothened 的小分子激动剂,Smoothened 是刺猬信号通路中的关键组成部分。 该通路参与各种生物过程,包括骨骼生长、心血管再生和大脑发育 . 普莫法明已被证明可以诱导骨组织中的成骨作用,并影响大脑中神经元的生长和分化 .

科学研究应用

普莫法明具有广泛的科学研究应用:

作用机制

生化分析

Biochemical Properties

Purmorphamine interacts with several biomolecules, primarily the Smoothened receptor, a key part of the Hedgehog signaling pathway . It exhibits potent Smo-Shh agonistic activity, which is crucial in various biochemical reactions . The activation of the Smo-Shh pathway by Purmorphamine has been linked to neurogenesis and the restoration of behavioral and neurochemical deficits in experimental models .

Cellular Effects

Purmorphamine has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Purmorphamine has been shown to promote Sonic Hedgehog-mediated neurogenesis . It also restores behavioral and neurochemical deficits in experimental models of Multiple Sclerosis .

Molecular Mechanism

Purmorphamine exerts its effects at the molecular level primarily by targeting and activating the Smoothened receptor, a critical component of the Hedgehog signaling pathway . This activation leads to both upregulation and downregulation of downstream target genes, including Gli1 and ptch .

Temporal Effects in Laboratory Settings

In laboratory settings, Purmorphamine has shown to exert long-term protective effects on tissue loss and improve neurobehavioral outcomes . It also increases the expression of synaptophysin and postsynaptic density protein 95 in hypoxic-ischemic treated mice, attenuating synaptic loss .

Dosage Effects in Animal Models

In animal models, the neuroprotective efficacy of Purmorphamine has been assessed at doses of 5 and 10 mg/kg, administered intraperitoneally . The study found that Purmorphamine mitigates neurobehavioral impairments induced by Ethidium Bromide, as well as restores cellular and neurotransmitter abnormalities .

Metabolic Pathways

Purmorphamine is involved in the Hedgehog signaling pathway, a key component in embryonic development and adult stem cell function . It activates this pathway, leading to a shift in metabolic pathways toward glycolysis .

Transport and Distribution

While specific transporters or binding proteins for Purmorphamine have not been explicitly identified, its primary target, the Smoothened receptor, is a seven-transmembrane protein . This suggests that Purmorphamine may be transported and distributed within cells and tissues via membrane transport mechanisms.

Subcellular Localization

The subcellular localization of Purmorphamine is closely tied to its target, the Smoothened receptor. As a seven-transmembrane protein, Smoothened is typically localized in the cell membrane . Therefore, it can be inferred that Purmorphamine, as an agonist of Smoothened, would also localize at the cell membrane to exert its effects.

准备方法

普莫法明是通过一系列涉及嘌呤衍生物的化学反应合成的。 合成路线通常包括在特定条件下使嘌呤与萘-1-氧基和 4-吗啉代苯基发生反应 . 工业生产方法可能涉及优化这些反应以获得更高的产率和纯度,通常使用高效液相色谱 (HPLC) 等先进技术进行纯化 .

化学反应分析

普莫法明会经历各种化学反应,包括:

氧化: 普莫法明可以在特定条件下被氧化形成氧化衍生物。

还原: 还原反应可以修饰连接到嘌呤环上的官能团。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及促进取代反应的各种催化剂 . 这些反应形成的主要产物取决于所用特定条件和试剂。

相似化合物的比较

普莫法明在选择性激活 Smoothened 受体和促进成骨作用方面是独一无二的。类似的化合物包括:

属性

IUPAC Name |

9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBHCRQFSFYWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415293 | |

| Record name | Purmorphamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483367-10-8 | |

| Record name | Purmorphamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483367-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purmorphamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483367108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purmorphamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PURMORPHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB12M2F8KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Purmorphamine's primary mechanism of action?

A: Purmorphamine acts as a small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Purmorphamine binding to Smo influence the Hh pathway?

A: By binding to Smo, Purmorphamine activates the pathway, ultimately leading to the activation and nuclear translocation of Gli transcription factors, particularly Gli1 and Gli2. [, , , , , , ] These transcription factors regulate the expression of various genes involved in cell proliferation, differentiation, and tissue development. [, , , , , , , , , ]

Q3: What are the downstream effects of Purmorphamine-mediated Hh pathway activation?

A3: The specific downstream effects depend on the cell type and context. Research suggests that Purmorphamine can influence:

- Osteogenesis: Promoting osteoblast differentiation and matrix mineralization in mesenchymal stem cells, contributing to bone formation and regeneration. [, , , , , ]

- Neuroprotection: Protecting dopaminergic neurons, attenuating neuroinflammation, and improving motor function in Parkinson's disease models. []

- Neural Stem Cell Fate: Promoting neural stem cell proliferation, influencing their differentiation into various neuronal subtypes (e.g., motor neurons), and impacting synaptic plasticity. [, , , , , ]

- Other Effects: Modulating fibroblast-like synoviocyte activity in rheumatoid arthritis, impacting pulmonary vascular development, and influencing cell fate decisions in various other contexts. [, , , ]

Q4: What is the molecular formula and weight of Purmorphamine?

A4: The molecular formula of Purmorphamine is C19H20N4O, and its molecular weight is 320.39 g/mol.

Q5: Is spectroscopic data available for Purmorphamine?

A5: While the provided research excerpts do not include specific spectroscopic data, this information can likely be found in chemical databases or the compound's supplier documentation.

Q6: Has Purmorphamine's performance been evaluated in different biological systems?

A: Yes, Purmorphamine has been studied in various in vitro and in vivo models, including cell cultures of different origins (e.g., mesenchymal stem cells, microglia, neural stem cells) and animal models of diseases such as Parkinson's disease, rheumatoid arthritis, and ischemic stroke. [, , , , , , ]

Q7: Does Purmorphamine exhibit any catalytic properties?

A: No, Purmorphamine primarily functions as a receptor agonist rather than a catalyst. Its role is to bind to and activate the Smo receptor, initiating a signaling cascade, not to directly catalyze chemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Have computational methods been used to study Purmorphamine?

A: One study mentioned using virtual ligand-based screening to identify Purmorphamine analogs with potential osteoinductive properties. [] This suggests that computational chemistry techniques, such as molecular docking and virtual screening, can be valuable for exploring Purmorphamine's interactions and identifying novel derivatives.

Q9: How do structural modifications to Purmorphamine influence its activity?

A: While specific SAR studies were not detailed in the provided research, one study identified Purmorphamine analogs with varying effects on osteogenic differentiation. [] This highlights the potential of modifying Purmorphamine's structure to fine-tune its activity, potency, and selectivity for specific therapeutic applications.

Q10: Is there information about SHE regulations specific to Purmorphamine?

A10: The provided research focuses on the compound's scientific aspects. Information regarding specific SHE regulations and guidelines would need to be obtained from relevant regulatory bodies and safety data sheets.

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Purmorphamine?

A11: Detailed ADME data was not presented in the provided research excerpts. Further investigation is needed to understand the compound's pharmacokinetic properties comprehensively.

Q12: What in vitro assays have been used to study Purmorphamine's effects?

A: Researchers have employed various in vitro assays, including cell proliferation assays (MTT, CCK8), cell cycle analysis, migration assays (Transwell), immunocytochemistry, RT-qPCR, Western blotting, and alkaline phosphatase activity assays. [, , , , , , , , , , , , ] These assays help assess Purmorphamine's impact on cell viability, differentiation, gene and protein expression, and specific cellular functions.

Q13: Which animal models have been used to investigate Purmorphamine's therapeutic potential?

A13: Research has utilized animal models of:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid](/img/structure/B1684234.png)

-lambda5](/img/structure/B1684246.png)

![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)